

# A Comparative Guide to JNJ-42165279: An Orally Bioavailable FAAH Inhibitor

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## Compound of Interest

Compound Name: JNJ-42165279 dihydrochloride

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This guide provides a comprehensive comparison of the findings related to JNJ-42165279, a selective and slowly reversible inhibitor of fatty acid amide hydrolase (FAAH), with data from other relevant studies and alternative FAAH inhibitors. The information is intended to facilitate an objective evaluation of its performance and support further research and development.

## I. Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of JNJ-42165279 and other notable FAAH inhibitors.

### Table 1: Preclinical Profile of JNJ-42165279

Parameter	Value	Species	Notes
FAAH Inhibition (IC50)	70 nM	Human	Covalently binding but slowly reversible inhibitor.[1]
Selectivity	Highly selective against a panel of 50 other enzymes, ion channels, transporters, and receptors at 10 µM.	Not Specified	Did not produce >50% inhibition of binding to any of the off-targets.
Pharmacokinetics (Rats)	Oral Dose: 20 mg/kg Cmax (Plasma): 4.2 µM at 1h Cmax (Brain): 6.3 µM at 1h	Rat	Concentrations in the brain were initially higher than in plasma. [2]
Pharmacodynamics (Rats)	Elevated brain concentrations of anandamide (AEA), oleoyl ethanolamide (OEA), and palmitoyl ethanolamide (PEA).	Rat	Demonstrates target engagement in the central nervous system.[2][3]
Efficacy in Neuropathic Pain Model (SNL)	ED90: 22 mg/kg	Rat	Dose-dependently decreased tactile allodynia.[2]

**Table 2: Clinical Pharmacokinetics and Pharmacodynamics of JNJ-42165279 in Healthy Volunteers**

Parameter	Dose	Result	Study Population
Plasma AEA Increase	10-100 mg (single dose)	5.5–10-fold increase in mean peak concentrations compared to placebo. [4]	Healthy Volunteers
Leukocyte FAAH Activity	10-100 mg (10 days, once daily)	Mean trough FAAH activity of 0.58–10.5% relative to pre-dose values.[4]	Healthy Volunteers
Brain FAAH Occupancy (PET)	10 mg (single dose)	>80% at trough.[4]	Healthy Volunteers
Brain FAAH Occupancy (PET)	≥10 mg (single dose)	Saturation of brain FAAH occupancy.[4] [5]	Healthy Volunteers

**Table 3: Clinical Efficacy of JNJ-42165279 in Social Anxiety Disorder (SAD)**

Endpoint	JNJ-42165279 (25 mg/day)	Placebo	p-value
Change in LSAS Total Score from Baseline (Primary)	-29.4 (SD 27.47)	-22.4 (SD 23.57)	Not Significant[6][7]
≥30% Improvement in LSAS Total Score	42.4% of subjects	23.6% of subjects	0.04[6][7]
CGI-I Score of "Much" or "Very Much Improved"	44.1% of subjects	23.6% of subjects	0.02[6][7]

**Table 4: Clinical Efficacy of JNJ-42165279 in Autism Spectrum Disorder (ASD)**

Endpoint	JNJ-42165279 (25 mg, twice-daily) vs. Placebo	p-value
Change in ABI-CD Score (Primary)	No statistically significant reduction	0.284[8][9]
Change in ABI-SC Score (Primary)	No statistically significant reduction	0.290[8][9]
Change in ABI-RB Score (Primary)	No statistically significant reduction	0.231[8][9]
Change in RBS-R Score (Secondary)	Directionally favored JNJ-42165279	0.006[9]
Change in CASI-Anx Score (Secondary)	Directionally favored JNJ-42165279	0.048[9]

**Table 5: Comparison of Select FAAH Inhibitors in Clinical Development**

Compound	Developer	Therapeutic Area(s) Investigated	Key Clinical Findings
JNJ-42165279	Janssen	Social Anxiety Disorder, Autism Spectrum Disorder, Mood Disorders	Showed some anxiolytic effects in SAD, but primary endpoints were not always met. <a href="#">[6]</a> <a href="#">[8]</a> <a href="#">[9]</a> Generally well-tolerated. <a href="#">[6]</a>
PF-04457845	Pfizer	Osteoarthritis Pain, Cannabis Withdrawal	Did not demonstrate efficacy for osteoarthritis pain. <a href="#">[6]</a> Showed potential in reducing cannabis withdrawal symptoms. Safety profile was indistinguishable from placebo in one study. <a href="#">[6]</a>
SSR-411298	Sanofi	Major Depressive Disorder	No clinical efficacy demonstrated in elderly patients with major depressive disorders. <a href="#">[6]</a> Adverse event rate was similar to placebo. <a href="#">[6]</a>
BIA 10-2474	Bial	Not specified	Phase I trial was halted due to serious adverse events, including one death. <a href="#">[6]</a>
URB597	Various	Preclinical studies for anxiety, depression, and pain	Has been extensively studied preclinically but has not advanced to later-stage clinical

trials for these  
indications.

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## II. Experimental Protocols

This section details the methodologies for key experiments cited in the studies of JNJ-42165279.

### Preclinical Evaluation

**In Vitro FAAH Inhibition Assay:** The inhibitory activity of JNJ-42165279 against human FAAH was determined using a fluorescent-based assay. Recombinant human FAAH was incubated with the test compound at various concentrations. The hydrolysis of a fluorogenic substrate was monitored over time to determine the rate of enzyme activity. The IC<sub>50</sub> value was calculated from the concentration-response curve.

**In Vivo Pharmacokinetic Studies in Rats:** Male Sprague-Dawley rats were administered JNJ-42165279 orally at a dose of 20 mg/kg.[2] Blood samples were collected at various time points post-dosing. Brain tissue was also collected from a separate cohort of animals at the same time points. Plasma and brain homogenates were processed and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentrations of JNJ-42165279.[2]

**Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats:** Neuropathic pain was induced in rats by tightly ligating the L5 and L6 spinal nerves. After a post-operative recovery period, tactile allodynia was assessed using von Frey filaments. JNJ-42165279 was administered orally at various doses, and the paw withdrawal threshold was measured at different time points to determine the anti-allodynic effect. The percentage of the maximum possible effect (%MPE) was calculated.[2]

### Clinical Evaluation

**Phase I Multiple-Ascending Dose and PET Study in Healthy Volunteers:** This study assessed the safety, pharmacokinetics, and pharmacodynamics of JNJ-42165279 in healthy male and female volunteers.[4] Multiple ascending doses were administered once daily for 10 days.[4] Blood and cerebrospinal fluid (CSF) samples were collected to measure JNJ-42165279 and

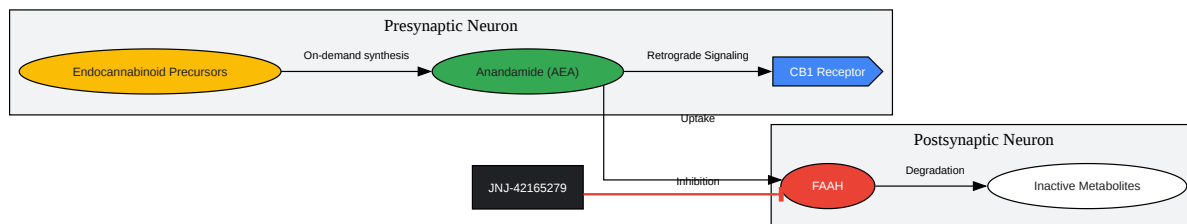
fatty acid amide (FAA) concentrations.[4] Leukocyte FAAH activity was also assessed.[4] A separate cohort underwent positron emission tomography (PET) imaging with the FAAH tracer [11C]MK3168 to determine brain FAAH occupancy after single and multiple doses of JNJ-42165279.[4][5]

**Phase II Study in Social Anxiety Disorder (SAD):** This was a multicenter, double-blind, placebo-controlled proof-of-concept study.[6][10] 149 subjects with a primary diagnosis of SAD were randomized to receive either 25 mg of JNJ-42165279 or placebo once daily for 12 weeks.[6] The primary efficacy endpoint was the change in the Liebowitz Social Anxiety Scale (LSAS) total score from baseline to the end of the study.[6] Secondary endpoints included the percentage of subjects with a  $\geq 30\%$  improvement in LSAS total score and the Clinical Global Impression-Improvement (CGI-I) score.[6]

**Phase II Study in Autism Spectrum Disorder (ASD):** This was a randomized, double-blind, placebo-controlled, multicenter study in adolescents and adults (aged 13-35 years) with ASD. [8][9] Participants were randomized to receive either 25 mg of JNJ-42165279 or placebo twice daily for 12 weeks.[9] The primary endpoints were the change in the Autism Behavior Inventory (ABI) Core Domain (ABI-CD), ABI-Social Communication (ABI-SC), and ABI-Repetitive/Restrictive Behavior (ABI-RB) scores from baseline to day 85.[8][9] Secondary outcomes included the Social Responsiveness Scale 2 (SRS) and the Repetitive Behavior Scale-Revised (RBS-R).[9]

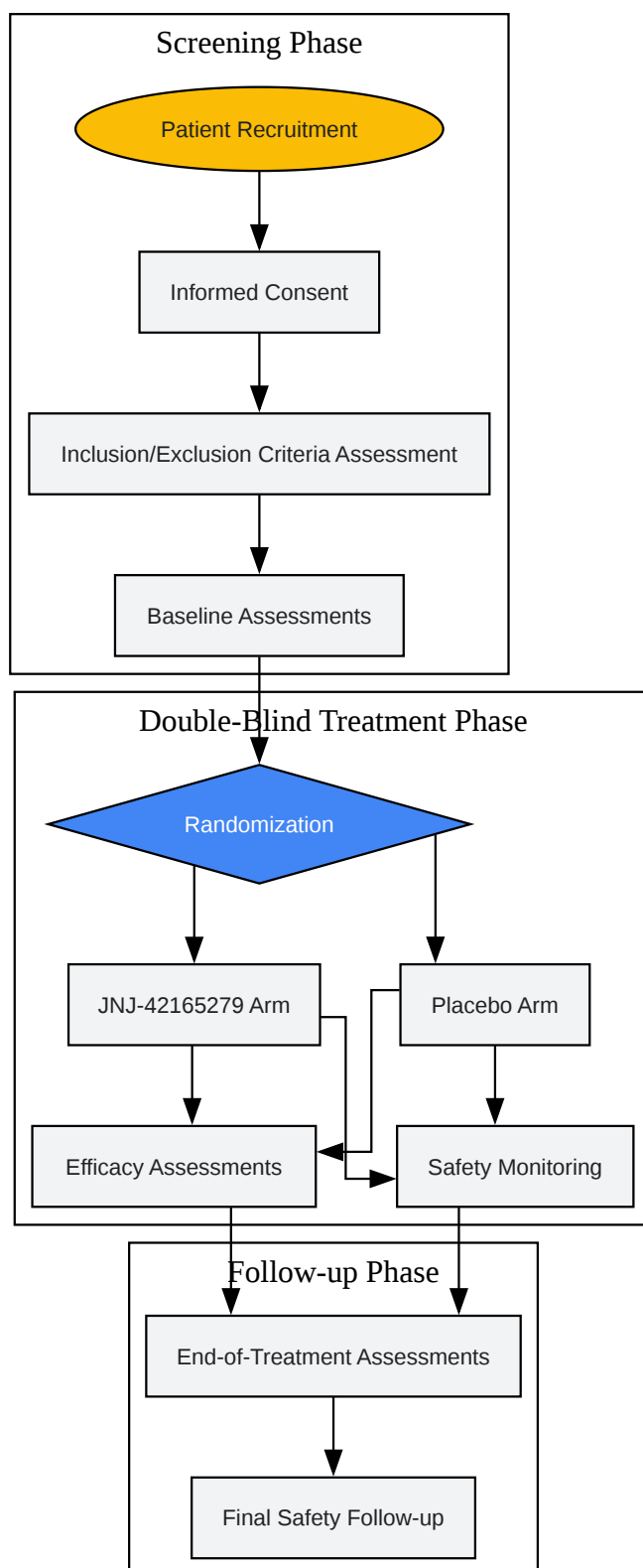
### III. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of JNJ-42165279 and the workflows of the key clinical studies.



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Caption: Mechanism of action of JNJ-42165279.



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Caption: Generalized workflow for the Phase II clinical trials of JNJ-42165279.

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